![molecular formula C10H10FN5O B2436999 1-(4-fluorophenyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide CAS No. 1255790-93-2](/img/structure/B2436999.png)
1-(4-fluorophenyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). X-ray crystallography could provide detailed information about its three-dimensional structure .Chemical Reactions Analysis
As a triazole derivative, this compound might undergo various chemical reactions. For example, the hydroxy group might be involved in condensation reactions, and the fluorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the hydroxy group might increase its polarity and solubility in water. The fluorine atom might affect its reactivity and stability .Scientific Research Applications
Synthesis and Characterization
- Research on 1,2,3-triazole derivatives, including those with fluorophenyl substituents, has focused on improved synthesis methods. For instance, a study detailed the preparation of substituted 1-benzyl-1H-1,2,3-triazoles from benzyl azides, a process which is relevant to the synthesis of compounds like 1-(4-fluorophenyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide (Cottrell et al., 1991).
Molecular Interactions and Properties
- Some triazole derivatives, including those with fluorophenyl groups, show long-range fluorine-proton coupling, which is an important characteristic for understanding their molecular interactions (Kane et al., 1995).
- The structural characterization of similar triazole compounds, like 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, can provide insights into the properties of the compound (Kariuki et al., 2021).
Biological Activities
- A range of triazole derivatives, including those with fluorophenyl and methyl substituents, have been synthesized and evaluated for antimicrobial activity. These studies can inform the potential biological applications of this compound (Desabattina et al., 2014).
Physical-Chemical Properties
- Research on the physical-chemical properties of triazole derivatives, including those with fluorophenyl components, is essential to understand the behavior and potential applications of these compounds (Bihdan & Parchenko, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)-N'-hydroxy-5-methyltriazole-4-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5O/c1-6-9(10(12)14-17)13-15-16(6)8-4-2-7(11)3-5-8/h2-5,17H,1H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMXDQRNSHZZLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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